molecular formula C19H20N2O6S B451894 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B451894
M. Wt: 404.4g/mol
InChI Key: PIHJIJFBPAHIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a nitrobenzoyl group and a methoxyethyl ester. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine derivative of the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol under acidic conditions to form the methoxyethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Aminobenzoyl Derivatives: Formed from the reduction of the nitro group.

    Carboxylic Acids: Formed from the hydrolysis of the ester group.

Scientific Research Applications

2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in binding to biological targets, while the benzothiophene core could interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 2-({2-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with an amide group instead of an ester.

    2-Methoxyethyl 2-({2-nitrobenzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The unique combination of functional groups in 2-Methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate imparts distinct chemical properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4g/mol

IUPAC Name

2-methoxyethyl 2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-26-10-11-27-19(23)16-13-7-3-5-9-15(13)28-18(16)20-17(22)12-6-2-4-8-14(12)21(24)25/h2,4,6,8H,3,5,7,9-11H2,1H3,(H,20,22)

InChI Key

PIHJIJFBPAHIOY-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.